1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one
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Overview
Description
1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound known for its unique structural properties
Preparation Methods
The synthesis of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one involves several steps, typically starting with the preparation of the core pyrrol-2-one structure. This can be achieved through a series of condensation and cyclization reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining the desired quality of the final product .
Chemical Reactions Analysis
1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The presence of methoxy and benzoyl groups allows for electrophilic and nucleophilic substitution reactions, which can be facilitated by reagents such as halogens or alkylating agents
Scientific Research Applications
1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with these targets, leading to modulation of their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Compared to other similar compounds, 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one stands out due to its unique combination of functional groups and structural features. Similar compounds include:
1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(3-methylphenyl)piperazine: Shares the dimethoxyphenyl group but differs in the core structure and functional groups.
1-[2-(DIETHYLAMINO)ETHYL]-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-4-(4-ISOBUTOXY-2-METHYLBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: Similar in having the dimethoxyphenyl and hydroxy groups but with different substituents and core structure.
(1,2-BIS-(3,4-DIMETHOXY-PHENYL)-ETHYLIDENE)-(1,2,4)TRIAZOL-4-YL-AMINE: Contains the dimethoxyphenyl groups but with a different core structure and additional functional groups.
Properties
Molecular Formula |
C28H27NO5 |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
(4Z)-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-[hydroxy-(4-methylphenyl)methylidene]-5-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H27NO5/c1-18-9-12-21(13-10-18)26(30)24-25(20-7-5-4-6-8-20)29(28(32)27(24)31)16-15-19-11-14-22(33-2)23(17-19)34-3/h4-14,17,25,30H,15-16H2,1-3H3/b26-24- |
InChI Key |
BMFLXSVVZFLSQN-LCUIJRPUSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4)/O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4)O |
Origin of Product |
United States |
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